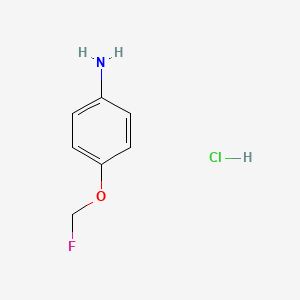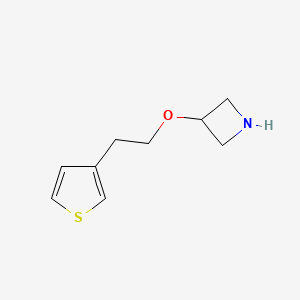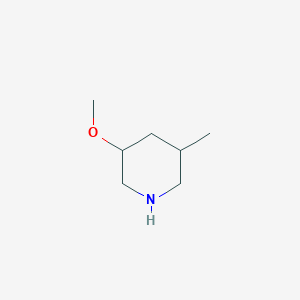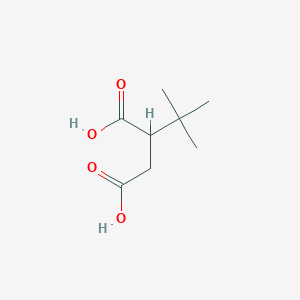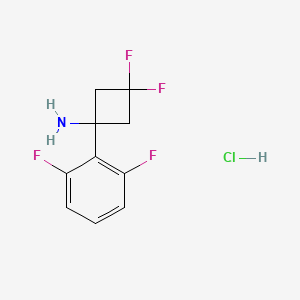
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a fluorinated organic compound. It is characterized by the presence of a cyclobutane ring substituted with difluorophenyl and difluoroamine groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving difluorophenyl derivatives.
Introduction of the Difluoroamine Group: This step involves the substitution of hydrogen atoms on the cyclobutane ring with difluoroamine groups using reagents like difluoroamine and appropriate catalysts.
Hydrochloride Salt Formation: The final step is the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl amines.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,6-Difluorophenyl)ethanone: Shares the difluorophenyl group but differs in the core structure.
2,6-Difluorobenzenesulfonamide: Contains the difluorophenyl group but has a sulfonamide functional group.
Uniqueness
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure combined with difluoroamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H10ClF4N |
|---|---|
Molekulargewicht |
255.64 g/mol |
IUPAC-Name |
1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H9F4N.ClH/c11-6-2-1-3-7(12)8(6)9(15)4-10(13,14)5-9;/h1-3H,4-5,15H2;1H |
InChI-Schlüssel |
UFTOALDFILKJBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(C2=C(C=CC=C2F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


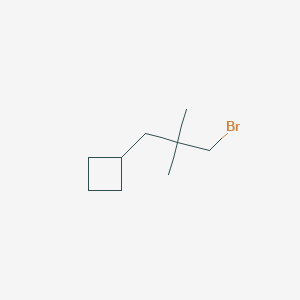
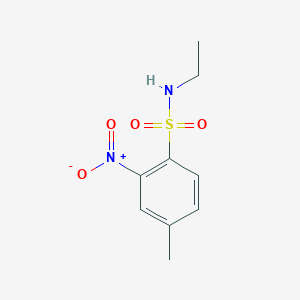





![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
